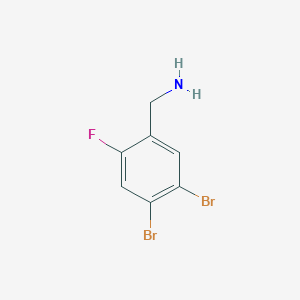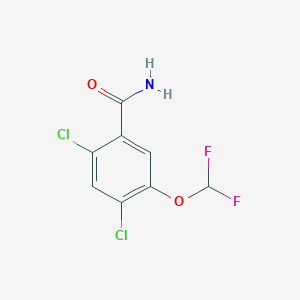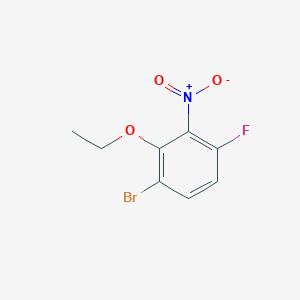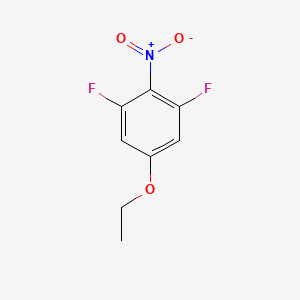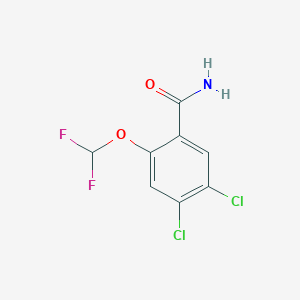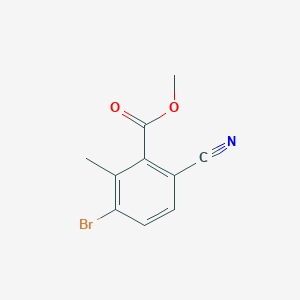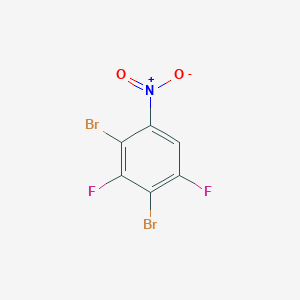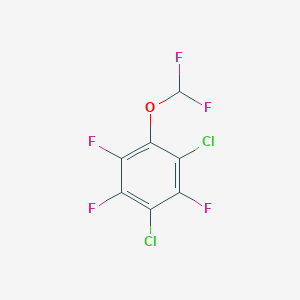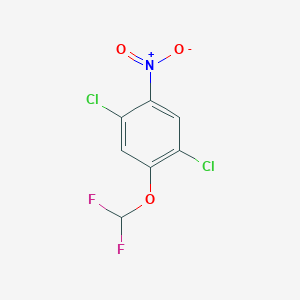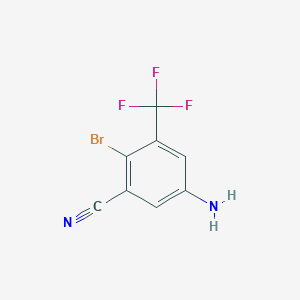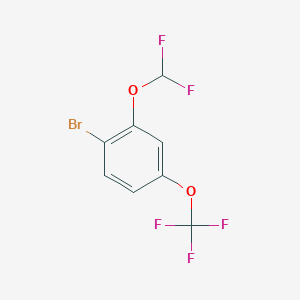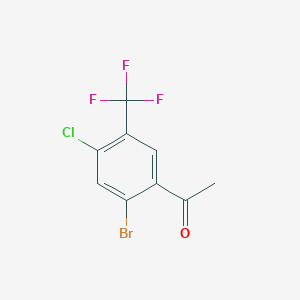
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone
Overview
Description
2-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone, also known as 2-BCTA, is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent, catalyst, or intermediate in the synthesis of a variety of compounds. In addition, it is also used in a number of biochemical and physiological studies.
Scientific Research Applications
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic reactions, such as the Wittig reaction, the Diels-Alder reaction, and the Heck reaction. In addition, it is used as an intermediate in the synthesis of a variety of other compounds.
Mechanism Of Action
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone acts as a Lewis acid in organic reactions. This means that it can act as a nucleophile, attacking electron-rich sites on molecules and forming covalent bonds. This enables it to act as a catalyst in organic reactions, allowing for the synthesis of a variety of compounds.
Biochemical And Physiological Effects
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has been used in a number of biochemical and physiological studies. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells.
Advantages And Limitations For Lab Experiments
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store, and it is non-toxic. However, it is highly reactive and can react with other compounds in the reaction mixture, which can lead to the formation of undesired side products.
Future Directions
There are a number of potential future directions for the use of 2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and pesticides. It could also be used in the development of new catalysts for organic reactions. In addition, it could be used in the development of new inhibitors for enzymes involved in disease processes, such as COX-2. Finally, it could be used in the development of new cancer treatments.
properties
IUPAC Name |
1-[2-bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMLNSDUMYQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



